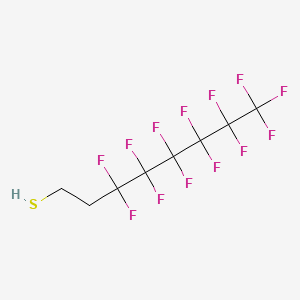
2-(Perfluorohexyl)ethanethiol
Descripción general
Descripción
2-(Perfluorohexyl)ethanethiol is a perfluorinated alkylthiol compound with the molecular formula C8H5F13S. It is a colorless, odorless liquid with a low vapor pressure and a boiling point of 149°C. This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), known for their unique chemical properties, including high thermal and chemical stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluorohexyl)ethanethiol typically involves the reaction of perfluorohexyl ethyl iodide with sodium hydrosulfide in absolute ethyl alcohol. This reaction is catalyzed and conducted under heating conditions . The general reaction scheme is as follows:
C6F13CH2CH2I+NaSH→C6F13CH2CH2SH+NaI
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of perfluorohexyl ethyl iodide as a raw material and absolute ethyl alcohol as a solvent. The reaction is carried out in the presence of a catalyst and under controlled heating conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Perfluorohexyl)ethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized by bromine or iodine to yield the corresponding disulfide:
2C6F13CH2CH2SH+Br2→C6F13CH2CH2S-SCH2CH2C6F13+2HBr
-
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid .
-
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers .
Common Reagents and Conditions:
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
2-(Perfluorohexyl)ethanethiol has a wide range of applications in scientific research:
Environmental Remediation: It is used in the electrochemical mineralization of perfluorinated carboxylic acids (PFCAs) in aqueous solutions.
Biochemistry: Perfluorinated alkanoic acids, similar in structure to this compound, are used to elicit enzymes like P450BM3 to catalyze the hydroxylation of small alkanes.
Free-Radical Chemistry: The free-radical addition of 2-(perfluoroalkyl)ethanethiols to various unsaturated compounds has been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(Perfluorohexyl)ethanethiol involves its interaction with molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interact with the air-liquid interface of various systems, forming a monolayer that prevents evaporation and enhances stability . This property is particularly useful in applications such as environmental remediation and biochemical processes.
Comparación Con Compuestos Similares
2-(Perfluorohexyl)ethanethiol can be compared with other perfluorinated alkylthiols and related compounds:
Similar Compounds:
Uniqueness: this compound is unique due to its specific structure, which combines a perfluorinated hexyl group with an ethanethiol moiety. This structure imparts unique chemical properties, such as high thermal and chemical stability, making it suitable for specialized applications in environmental and biochemical research .
Propiedades
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13S/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPHVVCYEWPQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2SH, C8H5F13S | |
| Record name | 1-Octanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379947 | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34451-26-8 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34451-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PERFLUOROHEXYL)ETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66E2ZQ1P07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1H,1H,2H,2H-Perfluorooctanethiol useful for modifying the surface properties of materials?
A1: 1H,1H,2H,2H-Perfluorooctanethiol is a useful surface modifier due to its unique structure. It possesses a thiol group (-SH) at one end, which exhibits strong affinity for gold surfaces. This allows for the formation of stable, self-assembled monolayers (SAMs) on gold. On the other end of the molecule, the perfluorinated chain provides hydrophobicity and low surface energy. This combination makes it valuable for creating water-repellent, antifouling surfaces on various materials.
Q2: How can 1H,1H,2H,2H-Perfluorooctanethiol be used to create functionalizable materials?
A2: 1H,1H,2H,2H-Perfluorooctanethiol can be incorporated into polymers like polyurethanes containing carbon-carbon double bonds. This allows for further modification of the material through thiol-ene click chemistry. By varying the amount of 1H,1H,2H,2H-Perfluorooctanethiol incorporated, the degree of functionalization can be controlled. This approach has been successfully applied to create functionalizable ultrafine fibers via electrospinning, opening possibilities for applications like solid catalyst carriers.
Q3: How does 1H,1H,2H,2H-Perfluorooctanethiol contribute to the analysis of casein in food products?
A3: 1H,1H,2H,2H-Perfluorooctanethiol plays a crucial role in a novel method for quantifying casein in food products using LC-MS/MS. After enzymatic digestion of casein, the resulting phosphorylated peptides are selectively derivatized with 1H,1H,2H,2H-Perfluorooctanethiol. This derivatization with a fluorous tag allows for selective separation of the casein peptides from complex food matrices using a fluorous LC column. This method offers high sensitivity and selectivity for detecting trace amounts of casein, a common food allergen.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)
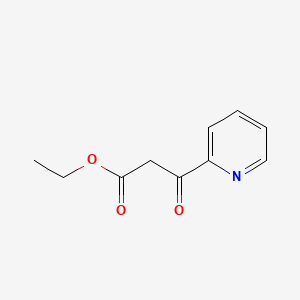
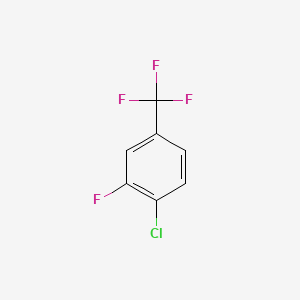
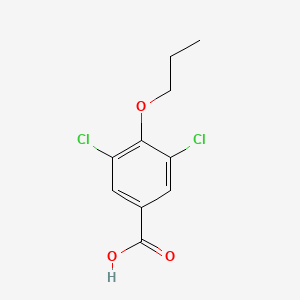
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1586541.png)

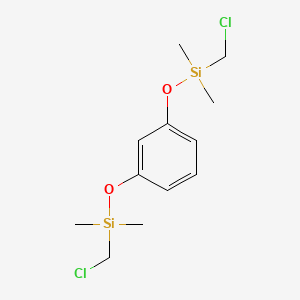

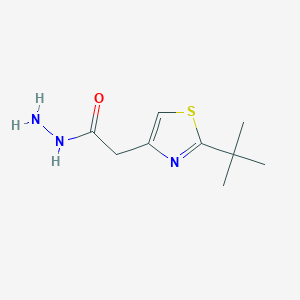


![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)
